![molecular formula C16H15NO3 B5963835 4-{[(phenylacetyl)amino]methyl}benzoic acid](/img/structure/B5963835.png)
4-{[(phenylacetyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(phenylacetyl)amino]methyl}benzoic acid, also known as PAMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAMBA is a white crystalline powder that is soluble in water and has a molecular weight of 315.34 g/mol.
Wirkmechanismus
The mechanism of action of 4-{[(phenylacetyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-{[(phenylacetyl)amino]methyl}benzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. 4-{[(phenylacetyl)amino]methyl}benzoic acid has also been shown to inhibit the activity of the protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
4-{[(phenylacetyl)amino]methyl}benzoic acid has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4-{[(phenylacetyl)amino]methyl}benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 4-{[(phenylacetyl)amino]methyl}benzoic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(phenylacetyl)amino]methyl}benzoic acid has several advantages for use in lab experiments, including its high purity and solubility in water. However, 4-{[(phenylacetyl)amino]methyl}benzoic acid is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[(phenylacetyl)amino]methyl}benzoic acid. One area of interest is the development of new drugs based on 4-{[(phenylacetyl)amino]methyl}benzoic acid, particularly for the treatment of cancer and infectious diseases. Another area of interest is the development of new herbicides based on 4-{[(phenylacetyl)amino]methyl}benzoic acid, which may provide a more environmentally friendly alternative to existing herbicides. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(phenylacetyl)amino]methyl}benzoic acid and its potential effects on human health and the environment.
Synthesemethoden
The synthesis of 4-{[(phenylacetyl)amino]methyl}benzoic acid involves the reaction of 4-aminobenzoic acid with phenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an amide bond formation, resulting in the formation of 4-{[(phenylacetyl)amino]methyl}benzoic acid. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-{[(phenylacetyl)amino]methyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-{[(phenylacetyl)amino]methyl}benzoic acid has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 4-{[(phenylacetyl)amino]methyl}benzoic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 4-{[(phenylacetyl)amino]methyl}benzoic acid has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. 4-{[(phenylacetyl)amino]methyl}benzoic acid has also been studied for its potential use in environmental science, as it has been shown to be an effective chelating agent for heavy metals.
Eigenschaften
IUPAC Name |
4-[[(2-phenylacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-12-4-2-1-3-5-12)17-11-13-6-8-14(9-7-13)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCHTBMANZRZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.